C2-OH as a Superior Synthetic Handle for Late-Stage Diversification Versus C2-SMe Analogs
The C2-hydroxyl tautomer of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL exists as the lactam (2(1H)-one) form under physiological conditions, providing a nucleophilic oxygen that can be directly activated via O-triflation or O-tosylation. This enables C2-O to C2-N displacement in a single synthetic step, installing diverse aniline substituents without requiring pre-functionalization of the nucleophile [1]. By comparison, the corresponding 2-(methylsulfanyl) analog (CAS 1232815-54-1, MW 241.31) requires oxidative activation (m-CPBA to sulfone) prior to nucleophilic displacement at C2—a two-step sequence that introduces additional purification burden and reduces overall yield [2]. The 2-OH intermediate thus offers one fewer synthetic transformation to reach the pharmacologically critical 2-anilino-7-aryl-pyrrolotriazine ALK inhibitor chemotype, representing a tangible procurement efficiency advantage for medicinal chemistry teams synthesizing focused kinase inhibitor libraries [1].
| Evidence Dimension | Number of synthetic steps from intermediate to 2-anilino-7-aryl-pyrrolotriazine final compound |
|---|---|
| Target Compound Data | 2 steps (O-activation, then amine displacement) |
| Comparator Or Baseline | 2-(Methylsulfanyl)-7-phenylpyrrolo[2,1-f][1,2,4]triazine: 3 steps (oxidation to sulfone, then amine displacement) |
| Quantified Difference | 1 fewer synthetic step; elimination of m-CPBA oxidation and associated purification |
| Conditions | Synthetic route comparison based on published methodology for 2-anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazine ALK inhibitors (Organic Letters 2011, 13, 4204–4207 and J. Med. Chem. 2012, 55, 115–125) |
Why This Matters
For procurement decisions in medicinal chemistry, selecting the C2-OH intermediate directly reduces the number of synthetic steps required to reach biologically active 2-anilino-7-aryl derivatives, decreasing synthesis time, material cost, and cumulative yield loss compared to sourcing the C2-SMe analog.
- [1] Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines. Org. Lett. 2011, 13 (16), 4204–4207. View Source
- [2] Mesaros, E. F.; et al. Strategies to Mitigate the Bioactivation of 2-Anilino-7-Aryl-Pyrrolo[2,1-f][1,2,4]triazines: Identification of Orally Bioavailable, Efficacious ALK Inhibitors. J. Med. Chem. 2012, 55 (1), 115–125. View Source
